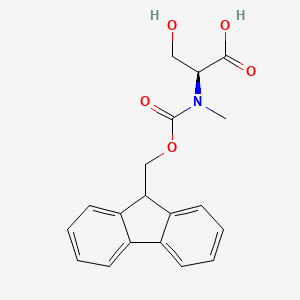

Fmoc-N-Me-Ser-OH

Descripción general

Descripción

Fmoc-N-Me-Ser-OH: 9-fluorenylmethyloxycarbonyl-N-methyl-L-serine , is a derivative of serine, an amino acid. The compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl group is a base-labile protecting group, which means it can be removed under basic conditions without affecting other functional groups in the molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-Ser-OH typically involves the protection of the serine amino group with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting serine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using solid-phase synthesis techniques. One common method involves the use of 2-chlorotrityl chloride resin as a temporary protective group for the carboxylic acid. The alkylation step can be performed using either dimethyl sulfate or methyl iodide .

Análisis De Reacciones Químicas

Deprotection Reactions

Fmoc-N-Me-Ser-OH undergoes sequential deprotection to expose functional groups for peptide elongation:

Fmoc Group Removal

Reagents/Conditions :

-

20–30% piperidine in DMF (v/v)

-

Time: 10–30 minutes at 25°C

Mechanism : Base-induced β-elimination releases the fluorenylmethyl group, generating a free α-amino group .

tert-Butyl Group Removal

Reagents/Conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) (95:5)

-

Time: 1–2 hours at 25°C

Outcome : Cleavage of the tert-butyl ether yields a free hydroxyl group on serine .

Coupling Reactions

This compound participates in peptide bond formation via activation of its carboxyl group:

Table 1: Coupling Reagents and Efficiency

| Reagent System | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| DIC/HOBt | DMF | 1–2 hours | 85–92 | |

| HATU/DIEA | DCM | 30–60 minutes | 90–95 | |

| TBTU/NMM | NMP | 2 hours | 88–93 |

Key Observations :

-

HATU/DIEA achieves near-quantitative yields due to superior activation kinetics .

-

Steric hindrance from the N-methyl group necessitates extended reaction times compared to unmethylated serine .

N-Methylation Strategies

The synthesis of this compound involves selective methylation of the α-amino group. Two methods dominate:

Method A: Biron-Kessler Solid-Phase Methylation

Steps :

-

o-NBS Protection : o-Nitrobenzenesulfonyl chloride shields the α-amino group .

-

Methylation : Methyl iodide or dimethyl sulfate with DBU as base .

-

Fmoc Re-protection : Fmoc-OSu reintroduces the Fmoc group post-methylation .

Table 2: Methylation Efficiency Comparison

| Methylating Agent | Temperature | Purity (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | 0°C → 25°C | 98 | 92 | |

| Dimethyl sulfate | 25°C | 95 | 85 |

Findings :

-

Methyl iodide outperforms dimethyl sulfate in sterically hindered environments .

-

β-elimination side reactions are minimized at lower temperatures .

Stability and Side Reactions

This compound exhibits unique stability profiles:

Hydrolytic Stability

-

tBu Group : Resists hydrolysis under basic conditions (pH 9–12) but cleaves rapidly in acidic media (pH < 2) .

-

N-Methyl Bond : Stable to nucleophiles (e.g., thiols, amines) due to reduced electrophilicity.

Side Reactions

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-N-Methyl-Serine in Peptide Synthesis:

- Role as a Protective Group: Fmoc-N-Methyl-Serine is primarily utilized as a protective group for serine residues during peptide synthesis. This allows for selective modifications without interfering with other functional groups, crucial for synthesizing complex peptides.

- Advantages: The presence of the Fmoc group enhances the stability and solubility of peptides, facilitating higher yields during synthesis processes .

Drug Development

Therapeutic Applications:

- Peptide-Based Therapeutics: This compound plays a critical role in the design and development of peptide-based drugs that target specific biological pathways. Its structural properties allow researchers to create more effective therapeutic agents with improved pharmacokinetic profiles .

- Case Study Example: Research has demonstrated that incorporating Fmoc-N-Methyl-Serine into drug design can enhance the binding affinity and specificity of therapeutic peptides, leading to better clinical outcomes in targeted therapies .

Bioconjugation

Facilitating Biomolecule Attachment:

- Bioconjugation Processes: Fmoc-N-Methyl-Serine is used in bioconjugation to attach biomolecules to surfaces or other molecules, which is essential for creating targeted drug delivery systems. This application is particularly relevant in developing antibody-drug conjugates (ADCs) where precision in targeting cancer cells is paramount .

Protein Engineering

Modifying Protein Structures:

- Enhancing Stability and Activity: Researchers leverage Fmoc-N-Methyl-Serine to modify serine residues in proteins, improving their stability and enzymatic activity. This modification is particularly useful in biotechnological applications where protein function is critical .

Analytical Chemistry

Studying Protein Interactions:

- Molecular Behavior Analysis: The compound is employed in analytical techniques such as surface plasmon resonance (SPR) to study protein interactions and dynamics. These insights are valuable for understanding molecular behavior within complex biological systems .

Data Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Protective group for serine residues | Enhances yield and stability |

| Drug Development | Design of peptide-based therapeutics | Improved binding affinity |

| Bioconjugation | Attachment of biomolecules for targeted delivery | Precision in drug targeting |

| Protein Engineering | Modification of serine residues for enhanced stability | Increased protein functionality |

| Analytical Chemistry | Techniques to study protein interactions | Insights into molecular dynamics |

Case Studies

Case Study 1: Peptide Synthesis Enhancement

A study demonstrated that using Fmoc-N-Methyl-Serine significantly improved yields in synthesizing complex peptides due to its enhanced solubility and reduced aggregation tendencies. This finding highlights its importance in peptide synthesis methodologies.

Case Study 2: Drug Development Efficacy

In another investigation focusing on peptide-based therapeutics, researchers found that Fmoc-N-Methyl-Serine served as an effective scaffold for designing novel drugs with improved pharmacological properties, showcasing its versatility in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of Fmoc-N-Me-Ser-OH involves the protection of the amino group through the formation of a carbamate linkage with the fluorenylmethyloxycarbonyl group. This protects the amino group from unwanted reactions during peptide synthesis. The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparación Con Compuestos Similares

Fmoc-N-Me-Thr-OH: Similar to Fmoc-N-Me-Ser-OH but derived from threonine.

Fmoc-N-Me-Ala-OH: Derived from alanine and used in similar peptide synthesis applications.

Uniqueness: this compound is unique due to its specific use in protecting the amino group of serine during peptide synthesis. Its ability to be easily removed under basic conditions without affecting other functional groups makes it particularly valuable in solid-phase peptide synthesis .

Actividad Biológica

Fmoc-N-Me-Ser-OH, or N-Fmoc-N-methylserine, is a derivative of serine that has been modified to include an N-methyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is of significant interest in peptide synthesis and drug development due to its unique biological properties, including enhanced stability and bioavailability. This article explores the biological activity of this compound, focusing on its synthesis, applications, and research findings.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. Recent studies have demonstrated efficient methods for synthesizing Fmoc-N-Me-AA-OHs using 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group. The N-methylation step can be achieved through various alkylating agents such as dimethyl sulfate or methyl iodide, employing the Biron-Kessler method to minimize racemization and enhance yield .

Table 1: Comparison of Methylation Methods

| Method | Alkylating Agent | Yield (%) | Racemization Risk |

|---|---|---|---|

| Biron-Kessler | Dimethyl sulfate | High | Low |

| Biron-Kessler | Methyl iodide | High | Low |

Biological Activity

This compound exhibits several noteworthy biological activities:

- Stability and Bioavailability : The N-methylation enhances the metabolic stability of peptides containing this amino acid, as it reduces susceptibility to enzymatic degradation. This property is particularly beneficial for therapeutic peptides that require prolonged circulation times in vivo .

- Antimicrobial Properties : Some studies have indicated that derivatives of N-methylserine exhibit antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .

- Role in Peptide Design : The incorporation of this compound into peptide sequences can influence the conformation and biological activity of the resulting peptides. Research has shown that modifying peptides with N-methylated amino acids can enhance their binding affinity to target proteins and improve their pharmacological profiles .

Case Study 1: Peptide Therapeutics

In a study investigating the use of N-methylated amino acids in peptide therapeutics, this compound was incorporated into a peptide designed to inhibit a specific enzyme involved in cancer progression. The modified peptide showed increased potency compared to its non-methylated counterpart, demonstrating the potential of this compound in drug design .

Case Study 2: Antimicrobial Activity

Another case study focused on the antimicrobial properties of N-methylated serine derivatives. Researchers synthesized a series of peptides containing this compound and tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain peptides exhibited significant antibacterial activity, suggesting potential applications in developing new antibiotics .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Enhanced Binding Affinity : Peptides containing this compound demonstrated improved binding interactions with target receptors compared to traditional serine-containing peptides .

- Reduced Toxicity : The modification with an N-methyl group has been associated with lower toxicity profiles in cellular assays, making it a favorable choice for therapeutic applications .

Propiedades

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-20(17(10-21)18(22)23)19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,22,23)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWHTEOKMWNXGP-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.